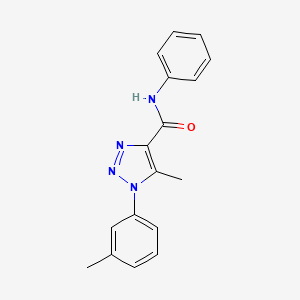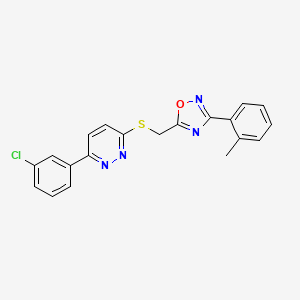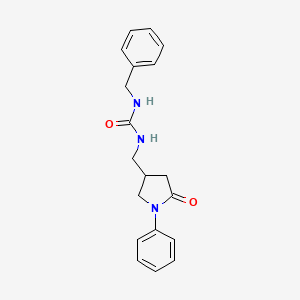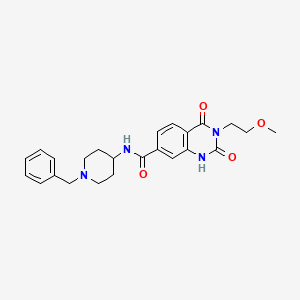
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a 2-oxo-1,2-dihydropyridin-4-yl group, a 1,2,4-oxadiazol-5-yl group, and a 2-phenoxypropanamide group . These groups are common in many pharmaceutical compounds and could potentially have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2-oxo-1,2-dihydropyridin-4-yl group is a type of pyridone, which is a six-membered ring with one nitrogen atom and a carbonyl group . The 1,2,4-oxadiazol-5-yl group is a five-membered ring with two nitrogen atoms and one oxygen atom . The 2-phenoxypropanamide group contains a phenyl ring attached to a propanamide chain through an oxygen atom .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of multiple functional groups. For instance, the carbonyl group in the 2-oxo-1,2-dihydropyridin-4-yl group could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with similar structures have moderate to high molecular weights and may exhibit varying degrees of solubility in water and organic solvents .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Drug Discovery
Compounds featuring elements like 1,2,4-oxadiazole and dihydropyridine have been explored for their potential as enzyme inhibitors, with applications in treating diseases such as HIV. For instance, 19F-nuclear magnetic resonance (NMR) spectroscopy has been used to study the metabolism and disposition of potent HIV integrase inhibitors, showcasing the role of similar compounds in drug discovery and development processes (Monteagudo et al., 2007).
Anticancer Activity
Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified them as potent and selective Met kinase inhibitors, indicating their potential use in cancer therapy. These compounds have shown efficacy in tumor stasis in preclinical models, highlighting their therapeutic potential (Schroeder et al., 2009).
Anti-Inflammatory and Anticancer Agents
The synthesis of novel compounds with 1,3,4-oxadiazole and dihydropyridine groups has been explored for anti-inflammatory and anticancer properties. Such compounds have been synthesized and evaluated for their biological activities, indicating their utility in developing new therapeutic agents (Gangapuram & Redda, 2009).
Material Science and Sensitization Effects
In the realm of material science, compounds with oxadiazole rings have been used to sensitize the luminescence of lanthanide ions, offering applications in lighting and display technologies. Research into ZnS nanoparticles capped with ligands containing oxadiazole structures demonstrates how these compounds can enhance luminescent efficiency, presenting opportunities in the development of advanced materials (Tigaa et al., 2017).
Antimicrobial and Antioxidant Applications
Furthermore, hydroxypyridinone derivatives with oxadiazole and dihydropyridine moieties have shown promising antimicrobial and antioxidant activities. These compounds have been investigated for their potential as food preservatives, particularly in extending the shelf life of seafood, demonstrating the versatile applications of these chemical structures in both medicinal and food sciences (Dai et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11(24-13-5-3-2-4-6-13)17(23)19-10-15-20-16(21-25-15)12-7-8-18-14(22)9-12/h2-9,11H,10H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXAGFHJOWEEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=CC(=O)NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2745268.png)

![2-[(4-Ethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2745271.png)

![1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)
![6-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2745277.png)





![N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2745286.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)